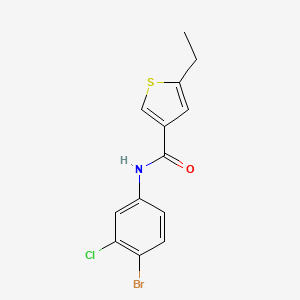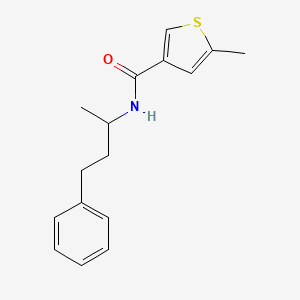
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide
説明
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by heat, protons, capsaicin, and other noxious stimuli.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including pain research, neurology, and cancer research. As a TRPV1 antagonist, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to block the nociceptive responses to capsaicin and heat, making it a promising candidate for the development of novel analgesics. In addition, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting its potential use in the treatment of neurological disorders. Furthermore, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been investigated for its anti-cancer properties, as TRPV1 has been shown to be overexpressed in several types of cancer cells.
作用機序
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide acts as a competitive antagonist of TRPV1, binding to the channel and blocking its activation by various stimuli. TRPV1 is a non-selective cation channel that is activated by heat, protons, capsaicin, and other noxious stimuli, and its activation leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain transmission. By blocking TRPV1 activation, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide can reduce the release of these neuropeptides and inhibit pain transmission.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of capsaicin-induced calcium influx in sensory neurons, the reduction of inflammatory responses in animal models of arthritis and colitis, and the prevention of neuronal damage in animal models of stroke and traumatic brain injury. In addition, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-cancer properties, as it can induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments is its high selectivity for TRPV1, which allows for the specific targeting of this channel without affecting other ion channels or receptors. In addition, N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have good pharmacokinetic properties, with a half-life of several hours in animal models. However, one limitation of using N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide, including the development of novel analgesics based on its TRPV1 antagonism, the investigation of its neuroprotective effects in human clinical trials, and the further exploration of its anti-cancer properties. In addition, the optimization of the synthesis method and the improvement of its solubility in water could lead to more efficient and effective use of N-(4-bromo-3-chlorophenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments.
特性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNOS/c1-2-10-5-8(7-18-10)13(17)16-9-3-4-11(14)12(15)6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARIRZZOSIIDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(2-chloro-6-fluorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265401.png)
![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)
![2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265421.png)
![7-ethyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265424.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265432.png)

![2-(3-fluorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265453.png)
![2-(4-methylphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265455.png)